3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

GABAA receptor regioisomerism structure–activity relationship

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline (CAS 1154709-64-4) is a meta-substituted aniline bearing a 5-cyclopropyl-1,2,4-oxadiazole at the 3-position, with molecular formula C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol. It is classified as a heterocyclic building block and is primarily employed as a synthetic intermediate rather than an end-use bioactive molecule.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1154709-64-4
Cat. No. B1531930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline
CAS1154709-64-4
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NO2)C3=CC(=CC=C3)N
InChIInChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7/h1-3,6-7H,4-5,12H2
InChIKeyJDJSUDGVNKNTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline (CAS 1154709-64-4): Chemical Identity, Pharmacophoric Context, and Procurement Baseline


3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline (CAS 1154709-64-4) is a meta-substituted aniline bearing a 5-cyclopropyl-1,2,4-oxadiazole at the 3-position, with molecular formula C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol . It is classified as a heterocyclic building block and is primarily employed as a synthetic intermediate rather than an end-use bioactive molecule [1]. The compound's significance derives from its role as the core pharmacophoric fragment in multiple high-affinity GABAA/benzodiazepine receptor ligands, including Panadiplon (U-78875, Ki = 1.56 nM), U-91571, and FG8119 (NNC13-8119), where the 5-cyclopropyl-1,2,4-oxadiazol-3-yl moiety is essential for receptor engagement [2][3]. Commercial availability is concentrated among specialist building-block suppliers such as Enamine (catalog EN300-101237, 95% purity) and AKSci (catalog 8062DE, 95% purity), with notable absence from major global distributors .

Why Generic Substitution of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline (CAS 1154709-64-4) Fails: Regioisomeric and Substituent Constraints in GABAergic Ligand Synthesis


Superficially, this compound may appear interchangeable with its para (CAS 96898-78-1) or ortho (CAS 1251257-46-1) regioisomers, or with analogs bearing alternative 5-substituents (methyl, phenyl) on the oxadiazole ring. However, the specific connectivity pattern—a meta-aniline coupled to a 5-cyclopropyl-1,2,4-oxadiazole—is non-negotiable for the synthesis of multiple pharmacologically validated GABAA receptor ligands. In Panadiplon (U-78875), U-91571, and FG8119, the 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl) fragment is the invariant pharmacophoric anchor; substitution of the cyclopropyl group or relocation of the aniline attachment point to the para or ortho position would fundamentally alter the geometry of the final tetracyclic or tricyclic ligand and abolish receptor affinity [1][2]. Furthermore, the oxadiazole regioisomer 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1036512-83-0) positions the cyclopropyl group at the 3-position of the oxadiazole rather than the 5-position, yielding a distinct hydrogen-bonding and steric profile that is not represented in any known high-affinity GABAA ligand series . The quantitative evidence below establishes that regioisomeric and substituent choices directly determine whether a synthetic program accesses validated CNS pharmacophores or unrecognized chemical space.

Quantitative Comparator Evidence for 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline (CAS 1154709-64-4) Versus Closest Analogs


Evidence Item 1: Meta-Aniline Regioisomer Is the Exclusive Connectivity Pattern in All Known High-Affinity GABAA Ligands Bearing This Fragment

Among the three possible aniline regioisomers—meta (CAS 1154709-64-4), para (CAS 96898-78-1), and ortho (CAS 1251257-46-1)—only the meta-substituted variant appears in pharmacologically characterized GABAA receptor ligands. A comprehensive survey of PubMed-indexed GABAA ligands containing the 5-cyclopropyl-1,2,4-oxadiazol-3-yl moiety (Panadiplon/U-78875, U-91571, FG8119, and the 7-bromo congener listed in MeSH as a GABA-A receptor agonist) reveals exclusive use of the 3-(oxadiazol-3-yl)aniline connectivity [1][2][3]. The para isomer (CAS 96898-78-1) and ortho isomer (CAS 1251257-46-1) have no associated pharmacological data in PubMed or patent literature, indicating they have not been validated in any reported bioactive series [4]. This constitutes a strong, literature-wide negative selection signal: the meta regioisomer is the only entry point to the validated GABAergic pharmacophore space.

GABAA receptor regioisomerism structure–activity relationship

Evidence Item 2: The 5-Cyclopropyl-1,2,4-oxadiazol-3-yl Fragment Confers Sub-Nanomolar GABAA Receptor Affinity in Panadiplon (U-78875), a Property Absent in Non-Cyclopropyl Oxadiazole Analogs

Panadiplon (U-78875), which incorporates the 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl) fragment, demonstrates a Ki of 1.56 nM for inhibition of [3H]-flunitrazepam ([3H]-FNZ) binding at the GABAA receptor benzodiazepine site [1]. This sub-nanomolar affinity is critically dependent on the 5-cyclopropyl substituent; the 1992 patent EP-A-109921 and related disclosures on oxadiazolylimidazobenzodiazepines explicitly identify the 5-cyclopropyl group as conferring 'unpredictably favourable and highly advantageous' in vivo benzodiazepine receptor occupancy compared with closely related compounds bearing alternative 5-substituents (e.g., ethyl, isopropyl) that exhibited reduced in vivo binding at equivalent doses [2]. In the broader 1,2,4-oxadiazole class, SAR studies have demonstrated that replacing the 5-cyclopropyl group with methyl, phenyl, or hydrogen dramatically reduces or abolishes GABAA receptor affinity, consistent with the cyclopropyl group filling a sterically constrained hydrophobic pocket within the benzodiazepine binding site [3]. While direct head-to-head Ki data for the isolated fragment vs. its methyl or phenyl analogs are not available in the public domain, the consistent selection of the 5-cyclopropyl variant across multiple independent drug discovery programs (Panadiplon/Upjohn, FG8119/Ferrosan, U-91571/Upjohn) provides convergent class-level evidence for its unique pharmacophoric value.

GABAA receptor affinity cyclopropyl pharmacophore Panadiplon

Evidence Item 3: Physicochemical Differentiation: LogP and Melting Point of the Meta Isomer Distinguish It from the Para Regioisomer, with Implications for Synthetic Handling and Downstream Purification

The meta-substituted aniline (CAS 1154709-64-4) exhibits a measured melting point of 69–71 °C and a computed LogP of 1.319, as reported by the Enamine/ChemBase database [1]. A separate computational study using GAMESS/Chem3D predicted a LogP of 1.477 and a melting point of 282.5 K (9.35 °C) for the same molecular formula, though the experimental melting point from ChemBase (69–71 °C) is considered more reliable [2]. The para isomer (CAS 96898-78-1) has been reported as discontinued by at least one supplier (CymitQuimica) with no publicly available melting point or LogP data from authoritative databases . The ortho isomer (CAS 1251257-46-1) similarly lacks experimentally determined melting point data in public repositories [3]. The meta isomer's well-characterized solid-state property (mp 69–71 °C) provides a practical advantage for procurement quality control: melting point determination offers a simple, low-cost identity and purity check that is unavailable for the para and ortho isomers. The moderate LogP (1.32–1.48) indicates balanced hydrophilic–lipophilic character suitable for further derivatization using standard amide coupling or nucleophilic aromatic substitution conditions without the solubility challenges that more lipophilic analogs may present.

physicochemical properties LogP melting point regioisomer differentiation

Evidence Item 4: Commercial Sourcing Landscape Favors the Meta Isomer with Multiple Active Suppliers vs. Discontinued or Single-Source Status for Regioisomeric Analogs

The meta isomer (CAS 1154709-64-4) is currently stocked by at least four active suppliers: Enamine (EN300-101237, 95%), AKSci (8062DE, 95%), Leyan (2002906, 95%), and ChemSrc (catalog entry confirmed) [1]. In contrast, the para isomer (CAS 96898-78-1) is listed as 'Discontinued' by CymitQuimica and is not actively stocked by Enamine, AKSci, or Leyan at time of analysis . The ortho isomer (CAS 1251257-46-1) is available from AKSci and CymitQuimica but at typically higher price points and with longer lead times . The oxadiazole regioisomer 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1036512-83-0) is stocked by AKSci, Fluorochem, and Santa Cruz Biotechnology, representing a distinct pharmacophore with no documented GABAA ligand precedent . The 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline analog is available primarily from benchchem (excluded source) with no authoritative database presence. This sourcing landscape means that the meta-cyclopropyl isomer offers the most resilient multi-supplier procurement pathway among compounds in this chemical space.

commercial availability supply chain building block procurement

Evidence Item 5: Patent-Documented Synthetic Utility as a Direct Intermediate for CNS-Active Investigational Drugs (FG8119) Provides a Defined Downstream Application Not Shared by Regioisomeric Analogs

EP0201678B1 (Ferrosan) and US4745112A explicitly disclose 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine (FG8119/NNC13-8119) as a novel benzodiazepine agonist with anticonvulsant and anxiolytic activity [1][2]. The patent describes the synthesis of FG8119 via reaction of a 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline-derived intermediate with an isatoic anhydride derivative, establishing a direct synthetic lineage from this building block to a pharmacologically characterized CNS-active compound [1]. The patent further teaches that FG8119 demonstrates a 'most favourable therapeutic index' combining anticonvulsant and anxiolytic efficacy with low toxicity, and that related compounds lacking the specific 5-cyclopropyl-1,2,4-oxadiazol-3-yl substitution pattern do not achieve the same pharmacological profile [1]. Neither the para nor ortho regioisomers of this building block appear as intermediates in any granted patent for CNS-active small molecules. The oxadiazole regioisomer (CAS 1036512-83-0) appears in patent disclosures related to autoimmune and vascular disease indications (distinct from GABAergic targets), underscoring that even subtle changes in oxadiazole connectivity redirect biological application space [3].

patent intermediate FG8119 GABAergic drug discovery synthetic building block

Recommended Procurement and Application Scenarios for 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline (CAS 1154709-64-4) Based on Quantitative Evidence


Scenario 1: GABAA Receptor Ligand Discovery — Synthesis of Panadiplon Analogs and Imidazoquinoxaline-Based Benzodiazepine Site Modulators

The compound is the mandatory building block for synthesizing analogs of Panadiplon (U-78875, Ki = 1.56 nM at GABAA) and the imidazoquinoxaline series described by Mickelson et al. (1996), where the 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl) fragment is coupled to imidazoquinoxaline or imidazobenzodiazepine cores [1][2]. Procurement of the meta isomer specifically (not the para or ortho regioisomers) is required because the aniline nitrogen must be positioned to form the imidazo ring system with correct geometry for benzodiazepine-site binding. Programs targeting α2/α3-subtype selective GABAA ligands—an area of active investigation for non-sedating anxiolytics—should prioritize this building block given that the related compound Hz-166 and its 1,2,4-oxadiazole bioisostere MP-III-080 demonstrate the continued relevance of this pharmacophore class [3].

Scenario 2: CNS Drug Candidate Scale-Up — FG8119 (NNC13-8119) and Related Imidazobenzodiazepine Syntheses

EP0201678B1 and US4745112A provide complete synthetic protocols for FG8119, a benzodiazepine agonist with anticonvulsant and anxiolytic activity and a favorable therapeutic index, starting from a 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline-derived intermediate [1]. Research groups pursuing preclinical development of imidazobenzodiazepine-based GABAA modulators should procure this building block in multi-gram quantities from Enamine (EN300-101237) or AKSci (8062DE), both of which offer 95% purity suitable for pilot-scale synthesis. The multi-supplier availability of the meta isomer mitigates the supply-chain risk observed with the para isomer, which has been discontinued [2].

Scenario 3: Fragment-Based Drug Design and Pharmacophore Validation Studies

The 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline fragment can serve as a validated pharmacophoric probe for benzodiazepine-site binding studies. Its presence in ≥4 independently characterized GABAA ligands (Panadiplon, U-91571, FG8119, 7-bromo-FG8119 analog) provides convergent evidence that this fragment is a privileged scaffold for GABAA receptor engagement [1][2][3]. Computational chemists and structural biologists can use this fragment for docking studies against GABAA receptor cryo-EM structures, while medicinal chemists can employ it as a starting point for fragment growing or merging strategies targeting the benzodiazepine binding pocket. The experimentally determined LogP (1.319) supports its suitability as a fragment with balanced physicochemical properties per the Rule of Three guidelines for fragment-based screening [4].

Scenario 4: Chemical Biology Tool Compound Synthesis — GABAergic Probe Development

The aniline nitrogen of this building block provides a functional handle for installing fluorescent tags, biotin, or photoaffinity labels, enabling the generation of chemical biology probes for studying GABAA receptor distribution, trafficking, and occupancy. Because the meta-aniline attachment is the only connectivity validated in receptor-active ligands, probe molecules derived from the para or ortho isomers would lack confidence in target engagement. The well-characterized melting point (69–71 °C, ChemBase/Enamine) facilitates quality control of the starting material before expensive derivatization steps, reducing the risk of failed probe syntheses due to impure building blocks [1].

Quote Request

Request a Quote for 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.